Collagen Synthesis Rates Compared to 13C-Proline in Human Tissues
When [15N]proline and [13C]proline were administered as flooding doses to healthy human subjects, the measured fractional synthetic rates (FSR) of collagen were statistically identical across all tissues examined. For tendon collagen, FSR was 0.047 ± 0.004 %/h with 15N versus 0.045 ± 0.007 %/h with 13C; for ligament, 0.039 ± 0.007 versus 0.040 ± 0.007 %/h; for dermis, 0.037 ± 0.004 versus 0.037 ± 0.003 %/h; and for skeletal muscle collagen, 0.016 ± 0.004 versus 0.018 ± 0.005 %/h [1]. The study used GC-combustion-isotope ratio mass spectrometry (GC-C-IRMS) for quantification. These data establish that [15N]proline provides analytically equivalent performance to [13C]proline for direct collagen synthesis measurement, while offering the advantage of a single-nitrogen label that avoids 13C natural-abundance background interference in certain GC-MS and LC-MS workflows.
| Evidence Dimension | Collagen fractional synthetic rate (FSR, %/h) measured by flooding-dose stable isotope incorporation |
|---|---|
| Target Compound Data | Tendon: 0.047 ± 0.004; Ligament: 0.039 ± 0.007; Dermis: 0.037 ± 0.004; Muscle: 0.016 ± 0.004 (%/h) |
| Comparator Or Baseline | [13C]proline – Tendon: 0.045 ± 0.007; Ligament: 0.040 ± 0.007; Dermis: 0.037 ± 0.003; Muscle: 0.018 ± 0.005 (%/h) |
| Quantified Difference | No statistically significant difference across all four tissues (all values overlap within ±1 SD) |
| Conditions | Flooding dose (0.75 g labeled + 3 g unlabeled proline); healthy young men (25 ± 6 yr); GC-C-IRMS quantification of collagen hydroxyproline |
Why This Matters
Procurement of 15N-proline is justified when the analytical workflow benefits from a minimal +1 Da mass shift or when simultaneous 13C tracing of other metabolites is required without mass interference.
- [1] Miller BF, Olesen JL, Hansen M, Kjaer M, Babraj JA, Smith K, Rennie MJ. Collagen synthesis in human musculoskeletal tissues and skin. Am J Physiol Endocrinol Metab. 2005;289(5):E864-E869. doi:10.1152/ajpendo.00243.2005. View Source
